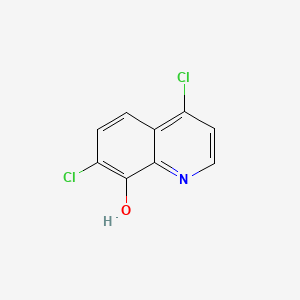

4,7-Dichloroquinolin-8-ol

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and pharmaceutical chemistry. google.com Its derivatives are integral to numerous natural products and synthetic compounds, exhibiting a vast array of pharmacological activities. semanticscholar.org This privileged structure serves as a fundamental framework in the design of novel therapeutic agents, with applications including antimalarial, antibacterial, anticancer, anti-inflammatory, and antiviral drugs. semanticscholar.orgwikipedia.org

The versatility of the quinoline ring allows for chemical modifications at various positions, which significantly influences the resulting compound's biological activity and physicochemical properties. This has led to the development of numerous quinoline-based drugs. wikipedia.org Beyond medicine, quinoline derivatives are also investigated for their applications in materials science, such as in the creation of dyes and functional materials. chemicalbook.com The continuous exploration of quinoline chemistry underscores its enduring importance in developing new molecules to address diverse scientific challenges.

Overview of Dihaloquinolinols in Organic Synthesis and Coordination Chemistry

Dihaloquinolinols, a subclass of quinolines featuring two halogen substituents and a hydroxyl group, are significant compounds in organic synthesis and coordination chemistry. The presence of the hydroxyl group, typically at the 8-position (quinolin-8-ol), imparts potent metal-chelating properties, while the halogen atoms modulate the electronic properties, lipophilicity, and reactivity of the molecule. solubilityofthings.com

In organic synthesis, dihaloquinolinols serve as versatile intermediates. For instance, 5,7-dichloroquinolin-8-ol can be synthesized via the chlorination of 8-hydroxyquinoline (B1678124). nih.gov These compounds can undergo further reactions, such as substitution of the chlorine atoms, to create a library of new derivatives for various research applications. solubilityofthings.com

In coordination chemistry, the deprotonated hydroxyl group and the nitrogen atom of the quinoline ring in dihaloquinolin-8-ols act as a bidentate chelating ligand, forming stable complexes with a wide range of metal ions. solubilityofthings.com The electronic-withdrawing nature of the halogen substituents can influence the stability and properties of these metal complexes. These complexes are studied for potential applications in areas such as catalysis and the development of new materials with specific electronic or optical properties.

Academic Research Focus and Scope for 4,7-Dichloroquinolin-8-ol

A review of scientific literature indicates that specific academic research focusing on this compound is not prominent. Instead, the vast majority of research is centered on its immediate precursor, 4,7-dichloroquinoline (B193633) . This intense focus is due to the compound's role as a crucial intermediate in the synthesis of several widely used antimalarial drugs, including chloroquine, amodiaquine, and hydroxychloroquine. wikipedia.orgchemicalbook.com

The synthesis of 4,7-dichloroquinoline is well-established, often starting from m-chloroaniline and proceeding through intermediates like 7-chloro-4-hydroxyquinoline, which is subsequently chlorinated using reagents such as phosphorus oxychloride. google.comchemicalbook.comorgsyn.org

The primary utility of 4,7-dichloroquinoline in organic synthesis stems from the differential reactivity of its two chlorine atoms. The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution. semanticscholar.org This reactivity is exploited to introduce various aminoalkylamine side chains, leading to the creation of potent drug molecules. Research has extensively explored these substitution reactions, as well as palladium-catalyzed amination reactions to form new derivatives. semanticscholar.orgresearchgate.net Furthermore, functionalization at the C-2 position can be achieved after converting the quinoline to its N-oxide derivative. mdpi.com

Data Tables

Table 1: Physicochemical Properties of 4,7-Dichloroquinoline

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4,7-dichloroquinoline | wikipedia.org |

| Molecular Formula | C₉H₅Cl₂N | chemicalbook.com |

| Molar Mass | 198.05 g/mol | wikipedia.org |

| Appearance | White powder / crystals | wikipedia.org |

| Melting Point | 84–88 °C |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,7-dichloroquinoline |

| 5,7-dichloroquinolin-8-ol |

| 3,7-dichloroquinolin-8-ol |

| Quinoline |

| 8-hydroxyquinoline (quinolin-8-ol) |

| m-chloroaniline |

| 7-chloro-4-hydroxyquinoline |

| Phosphorus oxychloride |

| Chloroquine |

| Amodiaquine |

| Hydroxychloroquine |

Structure

2D Structure

3D Structure

Properties

CAS No. |

17999-81-4 |

|---|---|

Molecular Formula |

C9H5Cl2NO |

Molecular Weight |

214.045 |

IUPAC Name |

4,7-dichloroquinolin-8-ol |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-3-4-12-8-5(6)1-2-7(11)9(8)13/h1-4,13H |

InChI Key |

SYBGIDCBEFTFQR-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)O)Cl |

Synonyms |

4,7-Dichloro-8-quinolinol |

Origin of Product |

United States |

Synthetic Methodologies for 4,7 Dichloroquinolin 8 Ol and Its Direct Precursors

Classical and Contemporary Approaches to Quinoline-8-ol Synthesis

The synthesis of the quinoline (B57606) core is a well-established field in organic chemistry, with several named reactions forming the bedrock of modern approaches. iipseries.org These methods, developed since the late 19th century, provide versatile pathways to the quinoline scaffold from various starting materials. nih.gov

Gould-Jacobs and Related Cyclization Reactions for Quinoline Ring Formation

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgmdpi.com This process begins with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate, where the ethoxy group is substituted by the aniline nitrogen. wikipedia.org The resulting intermediate, an anilidomethylenemalonic ester, undergoes a thermal intramolecular cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgablelab.eu Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline product. wikipedia.org The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

Several other classical methods are frequently employed for quinoline synthesis, each offering access to different substitution patterns. iipseries.org

Skraup Synthesis: This reaction produces quinoline by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. iipseries.orgminia.edu.eg

Doebner-Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines, typically under acidic conditions, to yield 2- and/or 4-substituted quinolines. nih.govwikipedia.org

Combes Synthesis: This method involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure to produce 2,4-disubstituted quinolines. iipseries.orgwikipedia.orgslideshare.net

Friedländer Synthesis: This reaction condenses a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene ketone to form a quinoline derivative. minia.edu.egwikipedia.orgorganic-chemistry.org It is a type of aldol (B89426) condensation reaction. iipseries.org

Table 1: Comparison of Classical Quinoline Synthesis Reactions

| Reaction Name | Aniline-based Reactant | Carbon-based Reactant | Typical Product |

|---|---|---|---|

| Gould-Jacobs Reaction | Aniline | Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline |

| Skraup Synthesis | Aniline | Glycerol (forms acrolein in situ) | Unsubstituted Quinoline |

| Doebner-Miller Reaction | Aniline | α,β-Unsaturated carbonyl compound | 2- and/or 4-Substituted Quinoline |

| Combes Synthesis | Aniline | β-Diketone | 2,4-Disubstituted Quinoline |

| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone | Ketone with α-methylene group | Polysubstituted Quinoline |

Introduction of Halogen Substituents onto the Quinoline Core

Introducing halogens onto the quinoline ring is a critical step for modulating the molecule's electronic properties and providing handles for further functionalization. nih.gov The site of halogenation depends on the reaction conditions and the nature of the quinoline substrate.

Electrophilic aromatic substitution typically occurs on the benzene (B151609) ring, with positions 5 and 8 being the most reactive. pharmaguideline.comiust.ac.ir For instance, direct bromination of quinoline in the presence of sulfuric acid yields a mixture of 5-bromo- and 8-bromoquinoline. iust.ac.ir A contemporary, metal-free protocol for the C5-halogenation of 8-substituted quinolines utilizes trihaloisocyanuric acid as an inexpensive and atom-economical halogen source at room temperature. rsc.org

Halogenation of the pyridine (B92270) ring is more challenging. However, 3-haloquinolines can be synthesized through methods like the electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles such as iodine monochloride (ICl) or bromine (Br2). nih.govacs.org This reaction proceeds through the formation of an iodonium (B1229267) intermediate, followed by intramolecular nucleophilic attack and subsequent oxidation to the quinoline. acs.org Halogenation can also be achieved on quinoline-2,4-dione systems via electrophilic substitution. scilit.com The presence of a halogen atom can significantly influence a compound's bioactivity. nih.gov

Targeted Synthesis of 4,7-Dichloroquinolin-8-ol

The synthesis of a polysubstituted quinoline like this compound requires precise control over the introduction of each functional group. This involves leveraging the directing effects of existing substituents and employing regioselective reaction strategies.

Regioselective Functionalization Strategies for Substituted Quinolines

Achieving the specific 4,7-dichloro substitution pattern is a significant synthetic challenge. nih.gov The synthesis of 4,7-dichloroquinoline (B193633) itself can be accomplished via the Gould-Jacobs reaction, starting with 3-chloroaniline (B41212). wikipedia.org The subsequent introduction of the second chlorine atom and the 8-hydroxyl group requires regioselective methods.

Modern organic synthesis has developed sophisticated tools for the site-selective functionalization of quinoline derivatives. mdpi.com Base-controlled regioselective metalation is a powerful strategy. nih.govacs.org For example, using lithium diisopropylamide (LDA) allows for the selective metalation (and subsequent functionalization) of 4,7-dichloroquinoline at the C-3 position. acs.orgresearchgate.net In contrast, employing mixed lithium-magnesium or lithium-zinc amide bases can direct functionalization to the C-8 position, which is rationalized by the precoordination of the base to the quinoline nitrogen atom. acs.orgresearchgate.net

Nucleophilic aromatic substitution (SNAr) is another key strategy, particularly for functionalizing the 4-position of the quinoline ring. mdpi.com The chlorine atom at C4 in 4,7-dichloroquinoline is susceptible to displacement by nucleophiles. acs.org DFT calculations on the related 2,4-dichloroquinazoline (B46505) system show that the carbon atom at the 4-position is more susceptible to nucleophilic attack than the C2 position. mdpi.com This inherent reactivity allows for selective substitution at the C4 position. mdpi.com

Green Chemistry Innovations and Scalable Synthetic Routes

Recent advancements have focused on making quinoline synthesis more efficient and environmentally benign. Microwave-assisted synthesis has emerged as a significant innovation, dramatically reducing reaction times and improving yields for classical methods like the Friedländer and Gould-Jacobs reactions. nih.govasianpubs.org For the Friedländer synthesis, microwave irradiation allows for a catalyst- and protecting-group-free, single-step assembly of diverse 8-hydroxyquinolines with average yields increasing from 34% with conventional heating to 72%. nih.gov Similarly, the Gould-Jacobs cyclization can be performed under microwave irradiation at high temperatures (250-300 °C) for short periods (5-15 minutes) to afford the desired quinolone products. ablelab.euasianpubs.org

The use of alternative reaction media and catalysts also aligns with green chemistry principles. Ionic liquids have been used as a medium for quinoline synthesis, sometimes improving reaction efficiency. nih.gov The development of recyclable catalysts, such as neodymium(III) nitrate (B79036) hexahydrate for the Friedländer synthesis, offers a more sustainable approach. iipseries.orgorganic-chemistry.org These modern techniques are applicable to the synthesis of halogenated quinolines and offer pathways for more scalable and economical production. cdnsciencepub.com

Preparation of Key Intermediates in this compound Synthesis

The Gould-Jacobs pathway to a 4,7-dichloroquinoline core would likely start from a substituted aniline. A logical precursor is 3-chloroaniline or, for a route that incorporates the 8-hydroxyl group early, a substituted 2-aminophenol. wikipedia.orgchemicalbook.com 2-Aminophenol derivatives are versatile precursors for the synthesis of various heterocyclic compounds. chemicalbook.com They can be synthesized through various methods, and their functional groups can direct the regioselectivity of subsequent cyclization and substitution reactions. sci-hub.segoogle.com

A second crucial intermediate for the Gould-Jacobs reaction is diethyl ethoxymethylenemalonate. iipseries.orgwikipedia.org This reactant is typically prepared by the reaction of diethyl malonate with triethyl orthoformate, using acetic anhydride (B1165640) as a solvent and a zinc chloride catalyst. prepchem.comorgsyn.org The reaction involves heating the mixture to drive the condensation and removal of ethanol. google.com

Table 2: Key Intermediates and Their Synthesis

| Intermediate | Role in Synthesis | Typical Starting Materials | Reference |

|---|---|---|---|

| Substituted Aniline (e.g., 3-Chloroaniline) | Forms the benzene ring and N1 of the quinoline core | Benzene derivatives | wikipedia.org |

| 2-Aminophenol Derivative | Precursor incorporating the 8-hydroxyl group early in the synthesis | Phenol derivatives | chemicalbook.com |

| Diethyl ethoxymethylenemalonate | Provides C2, C3, and C4 atoms for the quinoline ring in the Gould-Jacobs reaction | Diethyl malonate, Triethyl orthoformate, Acetic anhydride | prepchem.comorgsyn.org |

Chemical Reactivity and Transformation Studies of 4,7 Dichloroquinolin 8 Ol

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions

Amination Reactions with Various Nucleophiles

No specific studies detailing the amination of 4,7-dichloroquinolin-8-ol were identified. Research on the analogous 4,7-dichloroquinoline (B193633) shows a high reactivity of the C4-chlorine towards amine nucleophiles, but the influence of an 8-hydroxyl group on this reaction's regioselectivity and yield is not documented. tandfonline.comnih.govscielo.brderpharmachemica.comsemanticscholar.orgresearchgate.netnih.govnih.gov

Other Nucleophilic Displacements of Chlorine Atoms

There is no available information on the displacement of the chlorine atoms in this compound by other nucleophiles such as alkoxides or thiolates.

Cross-Coupling Reaction Methodologies

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Heck) on Chloroquinoline Derivatives

No specific examples of Palladium-catalyzed Suzuki or Heck cross-coupling reactions involving this compound as a substrate could be located in the reviewed literature. While such reactions are extensively reported for various dichloroquinoline isomers, the specific reactivity profile of the 4,7-dichloro-8-hydroxy variant remains unexplored in published works. cdnsciencepub.comresearchgate.net

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

A literature search did not yield any studies on the use of other transition metals (e.g., nickel, copper) for catalyzing cross-coupling reactions on the this compound scaffold.

Reactions Involving the Hydroxyl Group at the 8-position

No specific research was found that exclusively details reactions such as etherification, esterification, or oxidation of the hydroxyl group on the this compound molecule. Studies on other isomers, such as 5,7-dichloroquinolin-8-ol, indicate the hydroxyl group can undergo reactions like protonation and substitution, but this data cannot be directly applied to the title compound.

The chemical synthesis and reactivity of this compound is an area that appears to be largely undocumented in publicly accessible scientific databases. Consequently, the creation of an authoritative article with detailed research findings and data tables as per the requested outline is not possible at this time.

Alkylation and Acylation Reactions for Ether and Ester Formation

The hydroxyl group at the C-8 position of this compound is a prime site for alkylation and acylation reactions, leading to the formation of corresponding ethers and esters. These reactions are fundamental in modifying the molecule's properties.

Alkylation to Form Ethers:

Alkylation of the hydroxyl group can be achieved under phase-transfer conditions. For instance, the reaction of a quinolin-8-ol with an allyl halide can proceed to form an ether. nih.gov This method is advantageous for its mild reaction conditions and applicability to substrates with various functional groups. Another approach involves the reaction of the phenoxide anion, generated from the quinolinol, with reagents like ethylene (B1197577) carbonate at elevated temperatures to yield the corresponding ether. nih.gov

Acylation to Form Esters:

The synthesis of esters from this compound can be accomplished by reacting it with acid chlorides in the presence of a base. For example, carbamates, a class of esters, have been prepared from 5,7-dichloroquinolin-8-ol. nih.gov Acetylation of the hydroxyl group has also been noted to influence the biological activity of related styrylquinoline derivatives. sciforum.net

A summary of representative reactions is provided in the table below.

| Reaction Type | Reagents and Conditions | Product Type |

| Alkylation | Allyl halide, phase-transfer conditions | Ether |

| Alkylation | Ethylene carbonate, 120 °C | Ether |

| Acylation | Acid chloride, base (e.g., DMAP/Et3N) | Ester (Carbamate) |

Role of the Hydroxyl Group in Chelation and Complex Formation

The 8-hydroxyquinoline (B1678124) scaffold, present in this compound, is a well-established bidentate chelating agent. The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group act as donor atoms, forming stable complexes with a wide variety of metal ions. mdpi.comscispace.comscirp.org

The proximity of the hydroxyl group to the heterocyclic nitrogen is crucial for its chelating ability. mdpi.comscispace.com This arrangement allows for the formation of a five-membered ring with a metal ion, a structurally favored conformation. The hydrogen of the hydroxyl group is displaced, and the metal ion coordinates with both the oxygen and the nitrogen atoms. scispace.com This chelation often results in the formation of insoluble metal complexes. scispace.com

8-Hydroxyquinoline derivatives can form complexes with numerous metal ions, including but not limited to:

Cu²⁺ mdpi.com

Zn²⁺ mdpi.com

Fe³⁺ scispace.com

Al³⁺ scispace.com

Pd(II) xray.cz

The formation of these metal complexes can significantly alter the properties of the parent molecule. For example, the chelation of metal ions by 8-hydroxyquinoline can lead to a substantial increase in fluorescence emission, a phenomenon attributed to increased molecular rigidity. scispace.com The stoichiometry of these complexes can vary, with both square planar and octahedral geometries being observed. scirp.org For instance, palladium(II) forms neutral, square-planar complexes with the general formula [Pd(dClQ)₂], where dClQ is 5,7-dichloro-quinolin-8-ol. xray.cz

The ability of this compound and its isomers to form metal complexes has been explored in various applications. For example, 5,7-dichloroquinolin-8-ol has been used in the preparation of ion-imprinted polymers for the separation of metal ions. lut.fi

| Metal Ion | Complex Type | Geometry | Reference |

| Pd(II) | [Pd(dClQ)₂] | Square-planar | xray.cz |

| Zn(II) | [Zn(dClQ)₂(H₂O)₂]·H₂O | Octahedral | researchgate.net |

| Various | General M(II)-8-HQ | Square planar or Octahedral | scirp.org |

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system is generally susceptible to electrophilic aromatic substitution. In the case of unsubstituted quinoline, electrophilic attack typically occurs on the benzene (B151609) ring, primarily at the C-5 and C-8 positions. reddit.com This is because the pyridine (B92270) ring is electron-deficient and thus deactivated towards electrophiles. reddit.com

For this compound, the presence of two electron-withdrawing chloro groups and a hydroxyl group significantly influences the regioselectivity of further electrophilic substitutions. The chloro groups are deactivating and direct incoming electrophiles to the ortho and para positions. The hydroxyl group is an activating group, also directing ortho and para.

Considering the existing substitution pattern of this compound, the potential sites for electrophilic aromatic substitution are C-5 and C-6. The C-5 position is ortho to the hydroxyl group and meta to the C-4 chloro group, while the C-6 position is meta to the hydroxyl group and ortho to the C-7 chloro group. The interplay of these directing effects would determine the final product distribution. For instance, nitration of cloxyquin (5-chloroquinolin-8-ol) using a mixture of concentrated nitric and sulfuric acids has been reported to introduce a nitro group onto the quinoline ring. nih.gov

Derivatization through Regioselective Metalation Strategies

Regioselective metalation, particularly directed ortho-metalation (DoM), offers a powerful tool for the functionalization of aromatic and heteroaromatic compounds. baranlab.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. baranlab.org

In the context of quinolines, various functional groups can act as DMGs. For chloro-substituted quinolines, metalation can be achieved using lithium amides, such as lithium diisopropylamide (LDA), or mixed lithium-magnesium reagents. worktribe.comresearchgate.net The choice of the metalating agent can influence the regioselectivity of the reaction. For instance, metalation of 4,7-dichloroquinoline with LDA at low temperatures directs functionalization to the C-3 position. worktribe.com In contrast, using lithium-magnesium amides can lead to functionalization at the C-8 position. worktribe.com

These regioselective metalation strategies open up avenues for introducing a variety of electrophiles at specific positions on the quinoline ring, enabling the synthesis of diverse derivatives. For example, after regioselective magnesiation of 4,7-dichloroquinoline, reaction with an aldehyde like isobutyraldehyde (B47883) can introduce a hydroxyalkyl group at the C-8 position. worktribe.com

| Metalating Agent | Position of Functionalization | Electrophile Example | Resulting Product | Reference |

| LDA | C-3 | trans-cinnamaldehyde | Allyl alcohol derivative | worktribe.com |

| TMPMgCl·LiCl | C-8 | Iodine | 8-iodo-4,7-dichloroquinoline | worktribe.com |

| TMPMgCl·LiCl | C-8 | Isobutyraldehyde | 1-(4,7-dichloroquinolin-8-yl)-2-methylpropan-1-ol | worktribe.com |

Coordination Chemistry of 4,7 Dichloroquinolin 8 Ol As a Ligand

Chelation Modes and Ligand Properties of Dichloroquinolin-8-ols

Quinolin-8-ol and its derivatives primarily function as bidentate ligands, forming stable chelate rings with metal ions. The coordination typically involves the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated hydroxyl group. nih.govxray.cza2bchem.com This N,O-bidentate chelation is a defining characteristic of this ligand class.

The introduction of two chlorine atoms to the quinoline (B57606) framework, as in dichloroquinolin-8-ols, significantly modifies the ligand's electronic properties. The electron-withdrawing nature of the chlorine atoms influences the acidity of the hydroxyl group and the basicity of the nitrogen atom, which in turn affects the stability and formation of metal complexes. Structure-activity relationship studies on various quinolin-8-ols have demonstrated that dihalogen substitution can lead to improved metal chelation capabilities. nih.gov In the solid state, the free 5,7-dichloroquinolin-8-ol ligand has been observed to form hydrogen-bonded dimers, with the hydroxyl group of one molecule acting as a hydrogen-bond donor to the nitrogen atom of a symmetry-related molecule. iucr.org This intermolecular interaction highlights the dual functionality of the donor/acceptor sites that are engaged in metal chelation.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with dichloroquinolin-8-ol ligands has been achieved for a variety of metals, yielding compounds with diverse structures and properties.

Complexes of dichloro-substituted quinolines have been successfully synthesized with several transition metals. While specific reports on 4,7-dichloroquinolin-8-ol are limited, extensive research on the closely related 5,7-dichloroquinolin-8-ol (dClQ) isomer and the parent 4,7-dichloroquinoline (B193633) provides significant insight.

Palladium (Pd) Complexes : Neutral square-planar complexes of Pd(II) with 5,7-dichloro-quinolin-8-ol, with the general formula [Pd(dClQ)₂], have been prepared. xray.cz In these complexes, two deprotonated dClQ ligands coordinate to the palladium center in a bidentate fashion. Ionic complexes have also been synthesized through cation exchange, resulting in compounds with the formula Cat[PdCl₂(dClQ)], where Cat represents K⁺ or Cs⁺. nih.gov

Copper (Cu) Complexes : Research on the interaction of copper with the 4,7-dichloroquinoline backbone (lacking the 8-ol group) has led to the synthesis of a binuclear Cu(II) complex, [Cu(4,7-dichloroquinoline)₂Br₂]₂. mdpi.comresearchgate.net This compound features two copper centers bridged by bromide ligands.

Zinc (Zn) Complexes : A range of zinc(II) complexes with 5,7-dichloroquinolin-8-ol have been reported. These include anionic complexes like K[Zn(dClQ)₃]·2DMF, neutral species such as [Zn(dClQ)₂(H₂O)₂]·H₂O, and complexes where the protonated ligand acts as a counter-ion, as in (HdClQ)₂[ZnCl₄]·2H₂O. researchgate.net Heteroleptic Zn(II) complexes have also been synthesized, incorporating 5,7-dichloroquinolin-8-ol alongside another ligand. researchgate.net

Platinum (Pt) Complexes : A platinum(II) complex containing 5,7-dichloroquinolin-8-ol, specifically (η²-4-allyl-2-methoxyphenol)chlorido(5,7-dichloroquinolin-8-olato-κ²N,O)platinum(II), has been synthesized and characterized, demonstrating the versatility of this ligand in organometallic chemistry. researchgate.net

Table 1: Examples of Synthesized Metal Complexes with Dichloroquinoline Derivatives

| Compound Formula | Metal Ion | Ligand(s) | Reference(s) |

| [Pd(dClQ)₂] | Pd(II) | 5,7-dichloro-quinolin-8-ol (dClQ) | xray.cz |

| K[PdCl₂(dClQ)] | Pd(II) | 5,7-dichloro-quinolin-8-ol (dClQ), Cl⁻ | nih.gov |

| [Cu(4,7-DCQ)₂Br₂]₂ | Cu(II) | 4,7-dichloroquinoline (4,7-DCQ), Br⁻ | mdpi.comresearchgate.net |

| K[Zn(dClQ)₃]·2DMF | Zn(II) | 5,7-dichloro-quinolin-8-ol (dClQ) | researchgate.net |

| [Zn(dClQ)₂(H₂O)₂]·H₂O | Zn(II) | 5,7-dichloro-quinolin-8-ol (dClQ), H₂O | researchgate.net |

| [Pt(C₉H₄Cl₂NO)Cl(C₁₀H₁₂O₂)] | Pt(II) | 5,7-dichloroquinolin-8-ol, 4-allyl-2-methoxyphenol, Cl⁻ | researchgate.net |

The coordination chemistry of dichloroquinolin-8-ols extends to f-block elements, where they are explored for applications in separation science and materials science.

Lanthanide (Ln) Complexes : The complexation of lanthanide ions with 5,7-dichloroquinoline-8-ol has been investigated primarily through computational studies and in the context of functional materials. Density functional theory (DFT) calculations have been used to study the interactions in ternary complexes of La³⁺, Ce³⁺, Nd³⁺, and Sm³⁺ with 5,7-dichloroquinoline-8-ol (DCQ) and 4-vinyl pyridine (VP), having the general formula [Ln(VP)₂(DCQ)₃]³⁺. researchgate.net The cation binding energy sequence was found to be La³⁺ > Ce³⁺ > Nd³⁺ > Sm³⁺, which correlates with the decreasing ionic radius across the series. researchgate.net Furthermore, ternary complexes of Dy(III) and Er(III) with 5,7-dichloroquinoline-8-ol and 4-vinylpyridine (B31050) have been used as templates for the synthesis of ion-imprinted polymers. researchgate.net

Actinide (An) Complexes : The complexation of actinides by these ligands is of interest for nuclear waste partitioning. Ion-imprinted polymers have been prepared for the uranyl ion (UO₂²⁺) using its binary complex with 5,7-dichloroquinoline-8-ol. researchgate.net In general, ligands with soft donor atoms tend to bind more strongly to actinides than to lanthanides. mdpi.com This is attributed to a greater covalent contribution in the actinide-ligand bond, arising from the stronger donor-acceptor interactions involving the actinide 5f and 6d orbitals compared to the 4f and 5d orbitals of the lanthanides. mdpi.comrsc.org

The definitive structures of these metal complexes are established using a combination of single-crystal X-ray diffraction and various spectroscopic methods.

X-ray Crystallography : This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and coordination geometry.

The structure of the palladium complex [Pd(dClQ)₂] reveals a square-planar geometry around the Pd(II) center, with two bidentate 5,7-dichloro-quinolin-8-ol ligands. xray.cz One polymorph is centrosymmetric, while another has two independent molecules, one of which is pseudocentrosymmetric. xray.cz

The binuclear copper complex [Cu(4,7-dichloroquinoline)₂Br₂]₂ crystallizes in a structure where each Cu²⁺ ion has a strongly distorted square pyramidal coordination geometry, with bridging bromide ions connecting the two metal centers. mdpi.comresearchgate.net

The crystal structures of several zinc(II) complexes with 5,7-dichloroquinolin-8-ol have been determined, showing various coordination environments, from tetrahedral in [ZnCl₄]²⁻ anions to octahedral in [Zn(dClQ)₂(H₂O)₂]. researchgate.net

The crystal structure of the free ligand 5,7-dichloroquinolin-8-ol has also been reported, showing a planar molecule participating in hydrogen bonding. iucr.org

Table 2: Selected Crystallographic Data for Dichloroquinoline Derivatives and Complexes

| Compound | Formula | Crystal System | Space Group | Reference(s) |

| 4,7-Dichloroquinoline | C₉H₅Cl₂N | Monoclinic | P2₁/n | nih.govresearchgate.net |

| 5,7-Dichloroquinolin-8-ol | C₉H₅Cl₂NO | Monoclinic | P 2/c | iucr.org |

| [Cu(4,7-DCQ)₂Br₂]₂ | C₃₆H₂₀Br₄Cl₈Cu₂N₄ | Triclinic | P-1 | mdpi.comresearchgate.net |

| [Pd(dClQ)₂] | C₁₈H₈Cl₄N₂O₂Pd | Orthorhombic | Pbcn | xray.cz |

Spectroscopic Techniques :

NMR Spectroscopy : ¹H and two-dimensional NMR experiments have been used to elucidate the structures of palladium complexes of 5,7-dichloro-quinolin-8-ol in DMSO solution. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is routinely used to confirm the coordination of the ligand to the metal. The deprotonation of the hydroxyl group and the coordination of the quinoline nitrogen lead to characteristic shifts in the vibrational frequencies. This technique was used to verify cation exchange in the formation of ionic Pd(II) complexes. nih.gov

UV-Visible Spectroscopy : This method is used to study the electronic transitions within the complexes and to monitor their stability in solution, as was done for the Pd(II) complexes of 5,7-dihalo-8-quinolinolates. nih.gov

Complexation with Lanthanide and Actinide Metal Ions

Ligand Field Effects and Electronic Structure of Coordination Compounds

The interaction between the ligand and the metal d-orbitals leads to the splitting of these orbitals, a phenomenon described by ligand field theory. The magnitude of this splitting (Δ) and the resulting electronic structure dictate the magnetic, spectroscopic, and reactive properties of the complex. libretexts.org

A detailed quantum chemical investigation of the [Cu(4,7-dichloroquinoline)₂Br₂]₂ complex provides significant insights into the electronic structure of such systems. mdpi.comresearchgate.net This complex is described as a borderline case between traditional transition metal and main group chemistry. mdpi.comresearchgate.net Key findings from this study include:

Internal Redox Process : The electronic structure suggests a degree of internal charge transfer, where the Cu(II) center is slightly reduced at the expense of a partial oxidation of the bromide ligands. researchgate.net

Frontier Orbitals : The electronic states of the ligands are higher in energy than the metal d-orbitals. Consequently, the antibonding frontier orbitals have significant ligand character, and electron density is partially transferred from the coordinated halogen atoms to the copper center. researchgate.net

Mulliken Charge Analysis : Calculations show that the net charge on the copper ion is significantly lower than its formal +2 oxidation state, supporting the charge transfer model. mdpi.com

For lanthanide and actinide complexes, the bonding is often considered largely ionic. However, spectroscopic and computational evidence points to a greater degree of covalent interaction in actinide complexes compared to their lanthanide counterparts. mdpi.comrsc.org This is due to the greater radial extension and energetic accessibility of the 5f orbitals, which allows for more effective overlap with ligand orbitals. mdpi.com

DFT calculations on heteroleptic Zn(II) complexes containing 5,7-dichloroquinolin-8-ol have been used to determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), providing the electrochemical band gap and insight into the electronic transitions of the complex. researchgate.net These studies collectively show that the electronic structure of complexes containing dichloroquinoline ligands is a complex interplay of ligand field effects, charge transfer, and the intrinsic properties of both the metal and the ligand.

Advanced Chemical Applications of 4,7 Dichloroquinolin 8 Ol and Its Derivatives

Utilization as a Synthetic Building Block for Complex Organic Molecules

The rigid, planar structure and multiple reactive sites of 4,7-dichloroquinolin-8-ol and its parent compound, 4,7-dichloroquinoline (B193633), render them valuable starting materials and intermediates in the synthesis of more complex chemical entities. Their utility spans the creation of intricate heterocyclic systems and their integration into multi-step pathways for producing specialty chemicals.

Precursor for Elaborate Nitrogen-Heterocyclic Scaffolds

The 4,7-dichloroquinoline framework is a key precursor in the construction of a variety of nitrogen-containing heterocyclic scaffolds. worktribe.comnih.gov This is primarily due to the differential reactivity of the chlorine atoms at the 4- and 7-positions, which allows for selective functionalization. The chlorine at the 4-position is particularly susceptible to nucleophilic substitution, a characteristic that has been widely exploited in synthetic chemistry.

For instance, 4,7-dichloroquinoline serves as a fundamental building block for the synthesis of various biologically active molecules. chemsrc.comwikipedia.org It is a well-established intermediate in the production of several antimalarial drugs, including chloroquine, amodiaquine, and hydroxychloroquine. nih.govwikipedia.orgchemicalbook.com The synthesis of these compounds typically involves the selective displacement of the 4-chloro substituent with a suitable amine side chain. wikipedia.org

Furthermore, the 4,7-dichloroquinoline core can be elaborated into more complex fused heterocyclic systems. For example, it has been used in the synthesis of 7-chloroquinolinotriazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. researchgate.net This reaction involves converting 4,7-dichloroquinoline to 4-azido-7-chloroquinoline, which then undergoes cycloaddition with various alkynes to generate a library of triazole-containing quinoline (B57606) derivatives. researchgate.net

The versatility of 4,7-dichloroquinoline as a precursor is further highlighted by its use in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of substituted quinoline derivatives. researchgate.netmdpi.com

Intermediate in Multi-step Organic Synthesis Pathways for Specialty Chemicals

Beyond its role in forming heterocyclic scaffolds, 4,7-dichloroquinoline is a crucial intermediate in multi-step syntheses of various specialty chemicals. chemicalbook.comorgsyn.org Its synthesis from readily available starting materials like m-chloroaniline has been well-established and optimized for large-scale production. wikipedia.orgorgsyn.org A common synthetic route involves the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, decarboxylation, and subsequent chlorination to yield 4,7-dichloroquinoline. orgsyn.org

This accessibility makes it an attractive starting point for creating a range of functionalized quinolines. For example, it is used in the synthesis of hybrid aminoquinoline-triazine derivatives and novel oxazolidinones, which have shown potential antimicrobial activities. chemicalbook.com The reactivity of the chloro groups allows for sequential reactions, enabling the introduction of different functionalities at specific positions on the quinoline ring. For instance, palladium-catalyzed amination reactions with adamantane-containing amines have been successfully performed on 4,7-dichloroquinoline, demonstrating the feasibility of introducing bulky substituents. researchgate.net

The ability to selectively functionalize the 4- and 7-positions makes 4,7-dichloroquinoline a versatile platform for creating diverse molecular architectures with tailored properties for various applications in materials science and medicinal chemistry.

Catalytic Applications in Organic Transformations

Derivatives of this compound and related quinoline structures are emerging as important components in the field of catalysis, both in homogeneous and heterogeneous systems. Their ability to coordinate with metal centers and their tunable electronic and steric properties make them valuable ligands and precursors for catalytic applications.

Role as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of metal catalysts. While direct use of this compound as a ligand is less common, the broader class of quinoline derivatives, which can be synthesized from it, are significant. The nitrogen atom in the quinoline ring and the hydroxyl group (or other functional groups introduced) can act as coordination sites for metal ions.

N-heterocyclic carbenes (NHCs), a prominent class of ligands in homogeneous catalysis, can be conceptually related to the structural motifs found in quinoline derivatives. beilstein-journals.org The strong σ-donating ability of NHCs helps to stabilize metal centers and promote catalytic activity. beilstein-journals.org The principles of ligand design in NHC chemistry, focusing on steric and electronic tuning, can be applied to the development of novel quinoline-based ligands.

The application of quinoline-containing ligands is evident in various metal-catalyzed reactions. For instance, palladium complexes bearing quinoline-derived ligands have been utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. mdpi.com The specific quinoline ligand can influence the efficiency and selectivity of these transformations. The development of chiral quinoline-based ligands is also an active area of research for enantioselective catalysis. nih.gov

Precursor for the Development of Heterogeneous Catalytic Systems

The immobilization of catalytically active species onto solid supports is a key strategy in developing heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. This compound and its derivatives can serve as precursors for such systems.

One approach involves the synthesis of metal-organic frameworks (MOFs) or coordination polymers where quinoline-based ligands bridge metal centers to form a porous, crystalline structure. The functional groups on the quinoline ring can be tailored to control the properties of the resulting MOF, such as pore size and chemical environment, which are crucial for catalytic applications.

Another strategy is to graft or anchor quinoline-derived complexes onto an inert support like silica (B1680970) or alumina. The 8-hydroxyquinoline (B1678124) moiety, in particular, is known to form stable chelates with a wide range of metal ions. nih.goviucr.org By anchoring these metal-quinoline complexes, it is possible to create solid catalysts for various organic transformations. The dichloro-substitution pattern on the quinoline ring can influence the electronic properties of the coordinated metal center, thereby affecting its catalytic performance.

Role in Materials Science and Analytical Chemistry

The unique chemical structure of this compound and its derivatives imparts properties that are valuable in materials science and analytical chemistry.

In materials science, the planar and aromatic nature of the quinoline ring system makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 8-hydroxyquinoline scaffold, in particular, is a well-known component in the design of electron-transporting and emissive materials. The presence of chlorine atoms in this compound can modify the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for device performance.

In the realm of analytical chemistry, 8-hydroxyquinoline and its derivatives have a long history as chelating agents for the detection and quantification of metal ions. researchgate.net The formation of colored or fluorescent metal complexes allows for spectrophotometric or fluorometric analysis. This compound, as a derivative of 8-hydroxyquinoline, can also form complexes with various metal ions. nih.goviucr.org The specific substitution pattern may influence the selectivity and sensitivity of these analytical methods. For example, methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) have been developed for the quantitative determination of 5,7-dichloroquinolin-8-ol, a closely related isomer, in different matrices. researchgate.neteurasianjournals.com Similar methodologies can be adapted for this compound. Furthermore, it has been used in the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of related compounds in various samples. sci-hub.ru

Components in Luminescent Materials and Optical Devices

The unique photophysical properties of 8-hydroxyquinoline and its derivatives have positioned them as critical components in the development of advanced luminescent materials, particularly for organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The introduction of substituents, such as chloro groups in this compound, can tune the emission wavelength and enhance the performance of these materials. researchgate.net

Metal complexes involving this compound and other ligands have been synthesized and studied for their potential as emitters in OLEDs. For instance, heteroleptic Zn(II) complexes incorporating 5,7-dichloroquinolin-8-ol have been designed and show promising photoluminescent (PL) properties, with emissions in the green-yellow range of the visible spectrum. researchgate.net These complexes exhibit good thermal stability, a crucial factor for the longevity and reliability of optical devices. researchgate.net

Research into rare-earth complexes with dihalogenated 8-hydroxyquinolinates, including the dichloro- derivative, has shown that these materials can be highly luminescent. acs.org Specifically, tetrakis complexes, which have a 1:4 metal-to-ligand ratio, have demonstrated the highest intensity of emitted near-infrared luminescence for erbium(III) complexes. acs.org This makes them promising candidates for applications in near-infrared-luminescent optical devices like optical amplifiers. acs.org

The modification of the chelating ligand is a recognized method for controlling the optical properties of the resulting metal complexes. researchgate.net The nature and position of substituents on the quinoline ring influence the fluorescence properties. researchgate.net Tin(IV) complexes with 5,7-dichloro-8-hydroxyquinoline have been prepared and their photoluminescence investigated, demonstrating that such modifications can effectively tune the emission wavelength for OLED applications. researchgate.net

Table 1: Photoluminescent Properties of Selected this compound Derivative Complexes

| Complex | Emission Range (nm) | Quantum Yield (ΦPL) | Emission Lifetime (μs) | Application |

|---|---|---|---|---|

| Heteroleptic Zn(II) Complex | 505–544 | 0.48–0.57 | 0.190–0.557 | OLEDs |

| Erbium(III) Tetrakis Complex | Near-Infrared | - | - | Optical Amplifiers |

| Tin(IV) Complex | Tunable | - | - | OLEDs |

Data synthesized from multiple research findings. researchgate.netresearchgate.netacs.org

Applications in Separation Science and Preconcentration Technologies

The ability of this compound (a major component of commercial Halquinol) to chelate metal ions has been extensively utilized in separation science, particularly in solid-phase extraction (SPE) for the preconcentration of trace metals from various matrices. tandfonline.comnih.gov This is crucial for analytical methods that require the isolation and enrichment of analytes from complex samples before detection.

Researchers have developed various sorbent materials modified with this compound for selective metal ion extraction. One approach involves embedding the compound into polymer particles. For example, styrene-ethylene glycol dimethacrylate (EGDMA) polymer particles embedded with 5,7-dichloroquinoline-8-ol (DCQ) have been synthesized and successfully used for the quantitative enrichment of cobalt and nickel from dilute aqueous solutions. nih.gov This method allows for preconcentration within a short time frame of 5 minutes. nih.gov

Another strategy involves modifying solid supports like naphthalene (B1677914) or benzophenone (B1666685). A solid reagent of 5,7-dichloroquinoline-8-ol modified naphthalene was prepared for the preconcentration of uranium. tandfonline.comcapes.gov.br The uranium-DCQ complex is quantitatively retained on the naphthalene support over a pH range of 4.5–7.0, allowing for its subsequent analysis. tandfonline.comcapes.gov.br This method demonstrated a low detection limit of 2 ng/ml for uranium. capes.gov.br Similarly, 5,7-dichloroquinoline-8-ol modified benzophenone has been used for the solid-phase extractive preconcentration of thorium. tandfonline.com

Ion-imprinted polymers (IIPs) represent a more advanced application, creating specific recognition sites for target ions. IIPs have been synthesized using a ternary complex of a metal ion (like Yttrium or other Rare-Earth Elements), 5,7-dichloroquinoline-8-ol, and 4-vinylpyridine (B31050). mdpi.comnih.gov These materials exhibit high selectivity for the target ion, enabling its separation from other competing ions. mdpi.comnih.gov For instance, IIPs have been used for the selective adsorption of yttrium and the separation of rare-earth elements. nih.gov

Table 2: Examples of this compound in Preconcentration Technologies

| Analyte(s) | Solid Phase Material | Application/Matrix | Reference |

|---|---|---|---|

| Cobalt (Co), Nickel (Ni) | DCQ embedded styrene-EGDMA polymer | Dilute aqueous solutions | nih.gov |

| Uranium (U) | DCQ modified naphthalene | Water, Marine sediment | tandfonline.comcapes.gov.br |

| Thorium (Th) | DCQ modified benzophenone | Environmental samples | tandfonline.com |

| Yttrium (Y) | DCQ and 4-vinylpyridine-based IIP | Aqueous solutions | nih.gov |

| Thallium (Tl) | DCQ-based Ion-Imprinted Polymer | Aqueous solutions | ijcce.ac.ir |

DCQ refers to 5,7-dichloroquinoline-8-ol.

Development of Chemo-sensors and Probes for Specific Analytes

The interaction of this compound and its derivatives with specific analytes, particularly metal ions, forms the basis for the development of chemosensors and analytical probes. These sensors often rely on a detectable signal change, such as a colorimetric or fluorescent response, upon binding to the target analyte. bohrium.commdpi.com

The quinoline structure itself is a valuable fluorophore that can form highly fluorescent complexes with metal ions. nih.gov Derivatives of 8-hydroxyquinoline are used as fluorescent chemosensors for various metal ions. researchgate.net For example, a dual-channel chemosensor based on a derivative of 8-hydroxyquinoline, 7-allylquinolin-8-ol, was synthesized for the selective fluorescent detection of mercury (Hg²⁺) and colorimetric recognition of copper (Cu²⁺). nih.gov The sensor exhibited a significant fluorescence enhancement upon reacting with Hg²⁺, with a low detection limit of 2.1 nM. nih.gov

Ion-imprinted polymers (IIPs) containing 5,7-dichloroquinoline-8-ol have also been incorporated into sensor technologies. A potentiometric sensor for the trace determination of Cadmium (Cd(II)) ions was developed using Cd(II) IIP particles dispersed in a polyvinylchloride (PVC) matrix. nih.gov The IIP was synthesized using 5,7-dichloroquinoline-8-ol as the complexing ligand. nih.gov

Furthermore, derivatives of 4,7-dichloroquinoline serve as precursors in the synthesis of more complex probes. A photoaffinity probe derived from 4,7-dichloroquinoline was prepared for biological studies. semanticscholar.orgtandfonline.com This highlights the role of the 4,7-dichloroquinoline scaffold as a foundational structure for creating specialized analytical tools.

Table 3: Characteristics of Selected Sensors Based on Quinoline Derivatives

| Sensor Type | Target Analyte | Principle | Detection Limit |

|---|---|---|---|

| Fluorescent Chemosensor | Hg²⁺ | Fluorescence Enhancement | 2.1 nM |

| Colorimetric Chemosensor | Cu²⁺ | Color change (colorless to pale yellow) | - |

| Potentiometric Sensor | Cd(II) | Ion-Imprinted Polymer | - |

Data based on research on 8-hydroxyquinoline derivatives. nih.govnih.gov

Computational and Theoretical Investigations of 4,7 Dichloroquinolin 8 Ol

Electronic Structure and Molecular Orbital Theory Studies

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to analyze the distribution of electrons and the energies of molecular orbitals.

Key insights into the electronic nature of 4,7-dichloroquinolin-8-ol are derived from its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. ossila.commdpi.com A smaller gap generally implies higher reactivity. mdpi.com

For the related compound, 5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol, DFT calculations at the B3LYP/6-31G* level determined a HOMO-LUMO gap of 3.45 eV. Studies on other 8-hydroxyquinoline (B1678124) derivatives show that halogen substituents act as σ-electron withdrawing and π-electron donating groups, influencing the electron density across the aromatic rings. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful technique used to understand hyperconjugative interactions and charge delocalization, which contribute to molecular stability. eurjchem.com For this compound, the chlorine atoms and the hydroxyl group are expected to significantly influence the electron density distribution, particularly on the quinoline (B57606) nitrogen and the phenolic ring, thereby modulating its electronic properties and reactivity.

Table 1: Representative Calculated Electronic Properties for a Related Dichloro-8-hydroxyquinoline Derivative (Data based on 5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol)

| Property | Method | Value | Reference |

| HOMO Energy | DFT (B3LYP/6-31G) | -5.82 eV | |

| LUMO Energy | DFT (B3LYP/6-31G) | -2.37 eV | |

| HOMO-LUMO Gap | DFT (B3LYP/6-31G) | 3.45 eV | |

| Dipole Moment | DFT (B3LYP/6-31G) | 4.12 Debye |

Reaction Mechanism Elucidation via Quantum Chemical Methods (e.g., DFT, Hartree-Fock)

Quantum chemical methods are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This allows for the detailed elucidation of reaction mechanisms at a molecular level. Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods have been successfully applied to study the reactivity of quinoline derivatives. researchgate.net

For instance, these methods have been used to investigate the mechanisms of ion/molecule reactions and to understand the inhibitory effects of related compounds. The reactivity of this compound in processes such as metal chelation, electrophilic substitution, or nucleophilic attack can be modeled to predict the most favorable reaction pathways. Computational models can identify the most likely sites for electrophilic or nucleophilic attack by analyzing the molecular electrostatic potential (MEP), where regions of negative potential indicate nucleophilic centers and positive potential indicates electrophilic centers. eurjchem.com The chlorine atoms at positions 4 and 7 are expected to significantly influence the reactivity of the quinoline ring system.

Prediction and Interpretation of Spectroscopic Signatures (e.g., NMR, IR, Raman)

Computational spectroscopy is a vital field where theoretical calculations are used to predict and interpret experimental spectra. DFT calculations are widely used to compute the vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts of molecules. researchgate.netmdpi.com

Theoretical vibrational analysis for related molecules like 5,7-dichloro-8-hydroxyquinoline and the parent 4,7-dichloroquinoline (B193633) has been performed using DFT methods (e.g., B3LYP with a 6-31G* basis set). researchgate.netresearchgate.net These calculations provide a set of harmonic vibrational frequencies that, when appropriately scaled, show good agreement with experimental data. nih.gov This allows for the confident assignment of observed spectral bands to specific molecular motions. For 4,7-dichloroquinoline, a characteristic band around 1090 cm⁻¹ has been attributed to the δ(C-Cl) mode. researchgate.net The IR spectrum of this compound would be characterized by vibrations of the quinoline core, C-Cl stretching modes, and O-H and C-O vibrations from the hydroxyl group.

Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netmdpi.com Theoretical predictions aid in the assignment of complex NMR spectra and can help differentiate between isomers. researchgate.net

Table 2: Predicted Vibrational Frequencies for Related Quinoline Structures (Data based on DFT calculations for 8-hydroxyquinoline and 4,7-dichloroquinoline)

| Vibrational Mode | Compound | Calculated Wavenumber (cm⁻¹) | Reference |

| δ(OH) | Quinolin-8-ol | ~1580 | researchgate.net |

| δ(C-Cl) | 4,7-Dichloroquinoline | ~1090 | researchgate.net |

| C-C Aromatic Stretch | 8-Hydroxyquinoline | 1590, 1295, 1142 | a2bchem.com |

| O-H out-of-plane bend | 8-Hydroxyquinoline | 896 | a2bchem.com |

Modeling of Ligand-Metal Interactions and Complex Stability

The 8-hydroxyquinoline scaffold is a classic bidentate chelating agent, forming stable complexes with a wide range of metal ions. scholarpublishing.org Computational modeling is used to study the geometry of these metal complexes, the nature of the metal-ligand bonding, and their relative stabilities.

Studies on lanthanide complexes with 5,7-dichloroquinoline-8-ol have been conducted using both DFT and Hartree-Fock methods. researchgate.net These investigations calculate properties such as cation binding energies and deformation energies of the ligand upon complexation. researchgate.net The results show that the binding energy is influenced by the ionic radius and hardness of the metal cation. researchgate.net Solvent effects, often modeled using a Polarized Continuum Model (PCM), can significantly increase the binding strength of the complex. researchgate.net The stability of these complexes is a key factor in their potential applications, and computational methods provide a way to predict and understand the factors governing this stability.

Conformational Analysis and Tautomeric Equilibria Studies

Molecules with labile protons, such as 8-hydroxyquinolines, can exist in different tautomeric forms. For this compound, the principal tautomeric equilibrium involves the migration of the phenolic proton to the quinoline nitrogen, resulting in a zwitterionic or keto-enol type structure.

DFT calculations (e.g., B3LYP/6-311G**) are highly effective for studying these equilibria. researchgate.net For the analogous 5,7-dichloro-8-hydroxyquinoline, studies have shown that the form with an intramolecular O-H···N hydrogen bond is the most stable. researchgate.net Breaking this bond to form an open conformer is energetically unfavorable, and the N-H tautomer is calculated to be significantly higher in energy (by at least 40 kJ/mol). researchgate.net These computational findings indicate that under normal conditions, the O-H form with the intramolecular hydrogen bond is overwhelmingly predominant. Conformational analysis also helps to identify the most stable spatial arrangement of the atoms in the molecule.

Table 3: Calculated Relative Energies for Tautomers of a Related Dichloro-8-hydroxyquinoline (Data based on 5,7-dichloro-8-hydroxyquinoline)

| Tautomeric Form | Description | Relative Energy (kJ/mol) | Reference |

| (OH···N) | Intramolecular H-bond | 0 (Most Stable) | researchgate.net |

| (OH;N) | Broken H-bond | > 25 | researchgate.net |

| (NH) | N-H Tautomer | > 40 | researchgate.net |

Future Perspectives and Unexplored Research Directions

Development of Novel and Sustainable Synthetic Methodologies for 4,7-Dichloroquinolin-8-ol

While the synthesis of the parent 8-hydroxyquinoline (B1678124) is well-established, and methods for its chlorination exist, future research could focus on more sustainable and efficient routes to produce this compound and its derivatives. Current multi-step syntheses often involve harsh reagents and generate significant waste.

Future avenues include:

Late-Stage C-H Functionalization: A paradigm shift from traditional methods would be the development of regioselective C-H chlorination strategies on a pre-formed 8-hydroxyquinoline scaffold. This would offer a more atom-economical approach compared to multi-step syntheses involving chlorinated precursors. Research could explore transition-metal-catalyzed C-H activation at the C-4 and C-7 positions, a significant challenge given the electronic properties of the quinoline (B57606) nucleus.

Flow Chemistry Synthesis: Continuous flow reactors could offer enhanced control over reaction parameters (temperature, pressure, and reaction time) for the hazardous chlorination steps, improving safety and reproducibility. This methodology could also facilitate rapid optimization and library synthesis of related analogues.

Bio-catalytic Routes: Exploring enzymatic pathways for the synthesis or modification of the quinoline core could provide a highly selective and environmentally benign alternative. While challenging, the discovery or engineering of enzymes capable of regioselective halogenation on such scaffolds would be a significant breakthrough.

A 2019 study detailed an efficient, transition-metal-free method for the C-H functionalization of 8-hydroxyquinoline using base catalysis, which could be a foundational concept for developing new synthetic routes. researchgate.netorcid.orgzioc.ru

Investigation of Undiscovered Reactivity Patterns and Selectivity Control

The electronic landscape of this compound is significantly influenced by the interplay between the electron-withdrawing chloro groups, the chelating 8-hydroxyl group, and the pyridine (B92270) nitrogen. This unique arrangement opens up possibilities for novel chemical transformations.

Key areas for exploration:

Selective Derivatization: Developing methodologies for the selective functionalization at other positions (e.g., C-2, C-3, C-5, or C-6) while the C-4 and C-7 positions are chlorinated would allow for the creation of a diverse library of multifunctional quinolines. For instance, palladium-catalyzed cross-coupling reactions could be explored to introduce new carbon-carbon or carbon-heteroatom bonds, though the chloro-substituents may present challenges and opportunities for selective reactivity.

Reactivity of the 8-Hydroxyl Group: Beyond its role as a chelating agent, the reactivity of the 8-hydroxyl group could be further exploited. Research into its etherification, esterification, or conversion to other functional groups in the presence of the dichloro-scaffold would expand the synthetic utility of the molecule.

Host-Guest Chemistry: The electron-poor aromatic system could be investigated for its ability to participate in π-stacking interactions with electron-rich molecules, opening avenues in supramolecular chemistry and the development of molecular sensors.

A summary of potential reactivity explorations is presented in Table 1.

Table 1: Potential Reactivity Studies for this compound| Reaction Type | Target Position(s) | Potential Reagents/Conditions | Desired Outcome |

|---|---|---|---|

| Cross-Coupling | C-2, C-5 | Palladium or Copper Catalysts, Boronic Acids/Amines | Synthesis of substituted derivatives |

| Nucleophilic Aromatic Substitution | C-4 | Strong Nucleophiles | Replacement of the C-4 chloro group |

| Etherification/Esterification | C-8-OH | Alkyl Halides/Acyl Chlorides | Modification of the chelating group |

| C-H Amination | C-5 | Photoredox Catalysis, Amines | Introduction of nitrogen-containing functional groups researchgate.net |

Exploration of New Catalytic and Materials Science Applications Beyond Current Scope

The inherent properties of 8-hydroxyquinoline derivatives as metal chelators and fluorescent agents provide a strong foundation for new applications of this compound. researchgate.netnih.gov

Catalysis: The compound can serve as a robust ligand for transition metals. The electron-withdrawing chloro groups can modulate the electronic properties of the metal center, potentially leading to novel catalytic activities. For example, complexes of this compound with metals like zinc or aluminum could be investigated as catalysts for ring-opening polymerization of lactones and other cyclic esters, a known application for related 8-hydroxyquinoline derivatives. researchgate.netgoogle.com

Organic Electronics: Metal complexes of substituted quinolines are known for their use in Organic Light-Emitting Diodes (OLEDs). researchgate.net The photophysical properties of this compound and its metal complexes are largely unexplored. Research should focus on characterizing its absorption, fluorescence, and phosphorescence, which are expected to be significantly different from the non-chlorinated parent compound due to the heavy-atom effect of chlorine. scielo.brunesp.br This could lead to the development of new phosphorescent emitters for OLEDs or specialized fluorescent probes. A zinc chelate of the related 5,7-dichloro-8-hydroxyquinoline, for instance, exhibits strong photoluminescence. researchgate.net

Advanced Polymers and Materials: The molecule could be incorporated as a monomer into polymers, creating materials with enhanced thermal stability, flame retardancy (due to the chlorine content), and metal-chelating capabilities. Such polymers could find use in environmental remediation for sequestering heavy metal ions.

Opportunities for Interdisciplinary Research within the Broader Chemical Sciences

The unique characteristics of this compound make it a prime candidate for interdisciplinary research.

Medicinal Chemistry: While many quinoline derivatives are explored for biological activity, the specific profile of this compound is not well-defined. nih.govresearchgate.net Future work could involve screening its metal complexes for anticancer or antimicrobial properties. The lipophilicity conferred by the chloro groups might influence cell permeability.

Environmental Science: Quinoline-based fluorescent sensors are widely used for the detection of metal ions. mdpi.comfrontiersin.org The specific selectivity and sensitivity of this compound towards different metal ions could be systematically studied. Its altered electronic and steric properties may lead to sensors with high selectivity for specific pollutants.

Chemical Biology: As a fluorescent molecule with metal-chelating ability, it could be developed into a probe for imaging metal ions in biological systems. mdpi.comnih.gov Its distinct spectral properties could allow for multiplexed imaging alongside other fluorophores.

Advanced Characterization Techniques for Elucidating Complex Interactions

A thorough understanding of the structure-property relationships of this compound and its derivatives requires the application of advanced characterization techniques.

Solid-State NMR and X-ray Crystallography: Detailed structural analysis of the compound and its metal complexes is crucial. researchgate.net X-ray crystallography can provide precise bond lengths and angles, while solid-state NMR can offer insights into the local environment of atoms in polycrystalline or amorphous materials.

Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy can be used to study the excited-state dynamics of the molecule and its metal complexes. scielo.br This is essential for understanding its photophysical behavior and designing more efficient materials for optoelectronic applications.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict and understand the electronic structure, reactivity, and spectral properties of this compound and its derivatives. unesp.bracs.org This theoretical approach can guide synthetic efforts and help in the interpretation of experimental results.

A summary of relevant characterization techniques and their potential insights is provided in Table 2.

Table 2: Advanced Characterization for this compound| Technique | Information Gained | Application Area |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure of the compound and its metal complexes. researchgate.net | Materials Science, Catalysis |

| Ultrafast Transient Absorption | Excited-state lifetimes and decay pathways. scielo.br | Organic Electronics, Photochemistry |

| 2D NMR Spectroscopy (HSQC, HMBC) | Unambiguous assignment of proton and carbon signals for new derivatives. | Synthetic Chemistry |

| Density Functional Theory (DFT) | HOMO-LUMO energy levels, simulated absorption spectra, reaction mechanisms. acs.org | All Areas |

| Fluorescence Lifetime Imaging (FLIM) | Spatially resolved mapping of fluorescence lifetimes. | Chemical Biology |

Q & A

Q. How is the crystal structure of 5,7-Dichloroquinolin-8-ol characterized, and what are its key features?

Methodological Answer: The crystal structure is determined via single-crystal X-ray diffraction. Key findings include:

- Space group : Monoclinic , with unit cell parameters .

- Hydrogen bonding : The hydroxyl group donates a hydrogen bond to the nitrogen atom of a symmetry-related molecule, forming a dimeric structure stabilized by a twofold rotation axis .

- Planarity : The molecule is nearly planar (r.m.s. deviation for non-H atoms = 0.014–0.026 Å) .

- Software : SHELXS97 for structure solution and SHELXL97 for refinement, with absorption corrections via SADABS .

Table 1: Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | ||

| -factor | 0.040 | |

| -factor | 0.112 | |

| Data-to-parameter ratio | 15.7 |

Q. What synthetic routes are used for 5,7-Dichloroquinolin-8-ol, and what challenges arise?

Methodological Answer:

- Synthesis : Typically derived from chlorination of quinolin-8-ol. Regioselectivity challenges arise due to competing positions for chlorine substitution .

- Reactivity Issues : Attempts to form metal complexes (e.g., with zinc salts in methanol) may fail due to steric hindrance from chlorine substituents or solvent incompatibility .

Advanced Research Questions

Q. How does 5,7-Dichloroquinolin-8-ol coordinate with metals, and what factors influence complex stability?

Methodological Answer:

- Coordination Behavior : Acts as a bidentate ligand, binding via the hydroxyl oxygen and quinoline nitrogen. However, it forms fewer metal chelates than non-chlorinated analogs due to steric and electronic effects .

- Key Factors :

-

pH : Affects deprotonation of the hydroxyl group, critical for binding (e.g., optimal tin extraction at sulfuric acid pH) .

-

Counterions : Chloride ions influence complex stoichiometry (e.g., two distinct tin complexes form with/without chloride) .

Table 2: Spectrophotometric Conditions for Tin Complexation

Condition Effect on Complex Source Presence of chloride λmax = 403 nm Absence of chloride λmax = 390 nm Optimal pH Sulfuric acid medium

Q. How can contradictions in chelation behavior between 5,7-Dichloroquinolin-8-ol and quinolin-8-ol be resolved?

Methodological Answer:

- Steric Hindrance : Chlorine substituents at positions 5 and 7 reduce accessibility to metal coordination sites compared to quinolin-8-ol .

- Context-Dependent Reactivity : Chelation efficiency varies with metal type (e.g., forms stable complexes with tin but not zinc under tested conditions) .

Q. What methodological considerations are critical for spectrophotometric metal determination using 5,7-Dichloroquinolin-8-ol?

Methodological Answer:

- Extraction Protocol : Use chloroform solutions for tin complex extraction.

- Parameter Optimization :

- Maintain pH < 2 to avoid hydrolysis of tin .

- Control chloride ion concentration to isolate specific complexes .

- Validation : Test on certified reference materials (e.g., lead-based alloys) to ensure accuracy (relative error < ±1.4%) .

Key Research Gaps and Challenges

- Structural vs. Functional Studies : Limited data on 4,7-Dichloroquinolin-8-ol compared to 5,7-isomer; further crystallographic and reactivity studies are needed.

- Biological Applications : Antibacterial mechanisms (e.g., enzyme inhibition) require detailed biochemical assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.